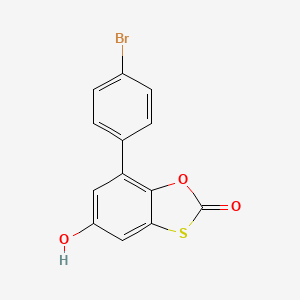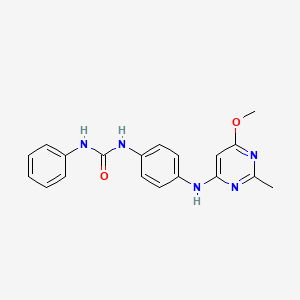
7-(4-Bromophenyl)-5-hydroxy-1,3-benzoxathiol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity. Techniques like spectroscopy and chromatography are often used .Scientific Research Applications
Biological Properties and Potential Drug Development
A series of hindered phenolic 1,3-benzoxathioles, including derivatives of 7-(4-Bromophenyl)-5-hydroxy-1,3-benzoxathiol-2-one, have been studied for their biological properties. Many compounds in this series exhibited activities like lipid peroxidation (LPO) lowering, antisuperoxide inhibition, slow-reacting substance of anaphylaxis (SRS-A) inhibition, and 5-lipoxygenase inhibition. These properties suggest potential in the development of drugs for treating conditions like asthma (Aizawa et al., 1990).
Key Intermediate in Synthesis of Biological Agents
5-Hydroxy-1,3-benzoxathiole, a key intermediate in synthesizing this compound, is crucial for preparing various biologically active derivatives. These derivatives demonstrate interesting activities as juvenoids, insecticides, or synergists for other insecticides (Degani, Dolci, & Fochi, 1980).
Application in Sweet Compound Synthesis
The synthesis of 3-aryl-1,4-benzoxathianes, a class to which this compound belongs, has applications in creating compounds with significant sweetness. One such compound synthesized was found to be about 2000 times as sweet as sucrose, indicating potential applications in food science and flavor chemistry (Arnoldi et al., 1994).
Structural and Molecular Studies
7-Bromo-5-(2′-chloro)phenyl-3-hydroxy-1-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one, a structurally related compound, was investigated for its molecular structure and crystal forms. Such studies are crucial for understanding the physical and chemical properties of these compounds and their potential applications in pharmaceuticals and material science (Kravtsov et al., 2012).
Anticonvulsant Activity Studies
Derivatives of 1,3-benzoxathioles, similar to this compound, were synthesized and studied for their anticonvulsant properties. This research contributes to the development of new therapeutic agents for treating seizures and epilepsy (Pavlovsky et al., 2012).
Chemical Reactivity and Potential Medical Applications
The peculiar reactivity of 1,3-oxathiolan-5-one derivatives toward various reagents was investigated. These studies are essential for the development of novel medical applications, including antioxidant and cytotoxicity effects against specific cell lines (Hamama et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
For instance, some compounds have been found to inhibit the enzymatic activity of thioredoxin reductase (TrxR) and topoisomerase IB (Topo IB) .
Biochemical Pathways
For instance, some compounds have been found to inhibit the biosynthesis of certain bacterial lipids .
Result of Action
Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Safety and Hazards
properties
IUPAC Name |
7-(4-bromophenyl)-5-hydroxy-1,3-benzoxathiol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrO3S/c14-8-3-1-7(2-4-8)10-5-9(15)6-11-12(10)17-13(16)18-11/h1-6,15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRIOEIVAKXNPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C(=CC(=C2)O)SC(=O)O3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[(3-methoxy-1,2-oxazol-5-yl)methyl]but-2-enamide](/img/structure/B2379817.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2379819.png)
![[4-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)phenyl]dimethylamine](/img/structure/B2379822.png)
![3-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2379826.png)
![2-[(2,4-Difluorophenoxy)methyl]benzohydrazide](/img/structure/B2379827.png)

![1-(2,6-dimethylmorpholino)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2379831.png)
![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide](/img/structure/B2379832.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2379833.png)
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylbutan-1-one](/img/structure/B2379835.png)
![2-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2379836.png)
![N-[4-(acetylamino)phenyl]-1-(4-fluorophenyl)-1H-indazole-3-carboxamide](/img/structure/B2379838.png)
